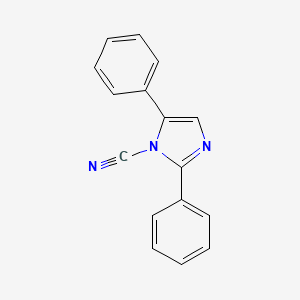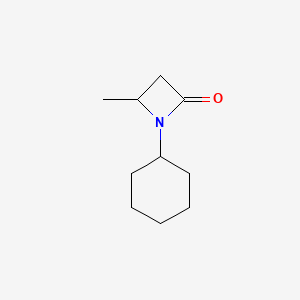
2-Azetidinone, 1-cyclohexyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-cyclohexyl-4-methyl- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by its unique structure, which includes a cyclohexyl group and a methyl group attached to the azetidinone ring. β-lactams are well-known for their significance in medicinal chemistry, particularly as the core structure of many antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-cyclohexyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with 4-methyl-2-oxo-1-azetidinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-cyclohexyl-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-cyclohexyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
2-Azetidinone, 1-cyclohexyl-4-methyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-cyclohexyl-4-methyl- involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the biosynthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death . The β-lactam ring interacts with penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone, 1-methyl-: Another β-lactam with a simpler structure, lacking the cyclohexyl group.
2-Azetidinone, 1-phenyl-: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical properties and biological activities.
Uniqueness
2-Azetidinone, 1-cyclohexyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic targets.
Properties
CAS No. |
78159-35-0 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-cyclohexyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-7-10(12)11(8)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
UXHYLBRKNSBIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



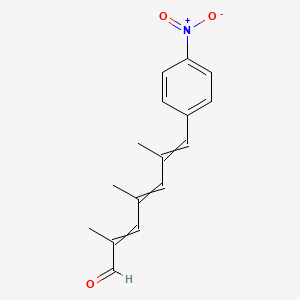
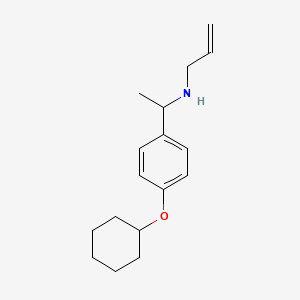
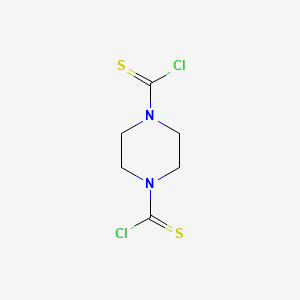
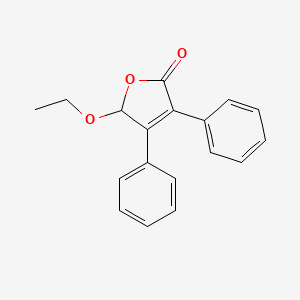
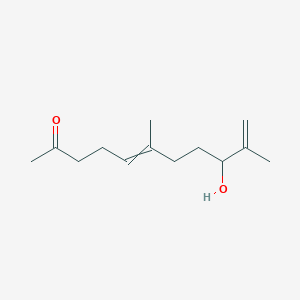
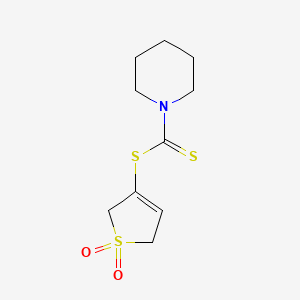

![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)

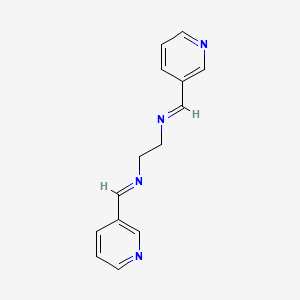
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
